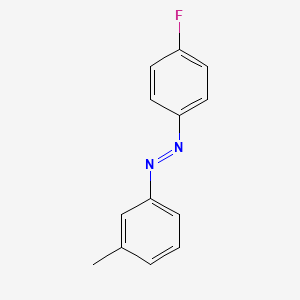
N~1~,N~1~-Diethyl-N~4~,N~4~-diphenylbenzene-1,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~1~-Diethyl-N~4~,N~4~-diphenylbenzene-1,4-diamine is an organic compound with the molecular formula C22H24N2. It is a derivative of benzene, featuring two phenyl groups and two ethyl groups attached to the nitrogen atoms of a benzene-1,4-diamine core. This compound is known for its applications in various fields, including organic synthesis and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~-Diethyl-N~4~,N~4~-diphenylbenzene-1,4-diamine typically involves the reaction of benzene-1,4-diamine with diethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of N1,N~1~-Diethyl-N~4~,N~4~-diphenylbenzene-1,4-diamine may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications for various applications.
Análisis De Reacciones Químicas
Types of Reactions
N~1~,N~1~-Diethyl-N~4~,N~4~-diphenylbenzene-1,4-diamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are used.
Substitution: Reagents like halogens (Cl~2~, Br2) and alkylating agents (R-X) are employed under specific conditions.
Major Products
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted benzene compounds.
Aplicaciones Científicas De Investigación
N~1~,N~1~-Diethyl-N~4~,N~4~-diphenylbenzene-1,4-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is utilized in the production of dyes, pigments, and polymers due to its stability and reactivity.
Mecanismo De Acción
The mechanism by which N1,N~1~-Diethyl-N~4~,N~4~-diphenylbenzene-1,4-diamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, influencing various biochemical pathways. Its aromatic structure allows it to participate in π-π interactions and hydrogen bonding, affecting its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Diethyl-1,4-phenylenediamine: Similar structure but lacks the phenyl groups.
N,N-Diethyl-4-aminoaniline: Another derivative with different substituents on the aromatic ring.
N,N-Diethyl-p-phenylenediamine: A closely related compound with similar reactivity.
Uniqueness
N~1~,N~1~-Diethyl-N~4~,N~4~-diphenylbenzene-1,4-diamine is unique due to the presence of both phenyl and ethyl groups, which enhance its stability and reactivity. This combination of substituents allows for diverse applications and makes it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
89331-92-0 |
|---|---|
Fórmula molecular |
C22H24N2 |
Peso molecular |
316.4 g/mol |
Nombre IUPAC |
1-N,1-N-diethyl-4-N,4-N-diphenylbenzene-1,4-diamine |
InChI |
InChI=1S/C22H24N2/c1-3-23(4-2)19-15-17-22(18-16-19)24(20-11-7-5-8-12-20)21-13-9-6-10-14-21/h5-18H,3-4H2,1-2H3 |
Clave InChI |
MYXRIAFJEUHZLD-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


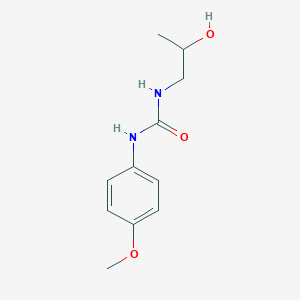
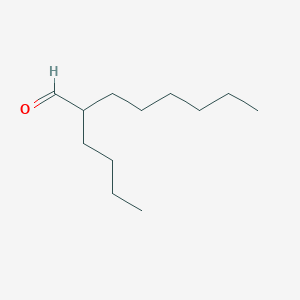
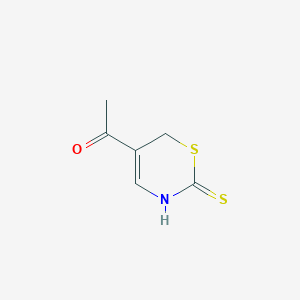

![2-(3-Butoxynaphthalen-2-YL)-1H-imidazo[4,5-B]pyridine](/img/structure/B14388568.png)
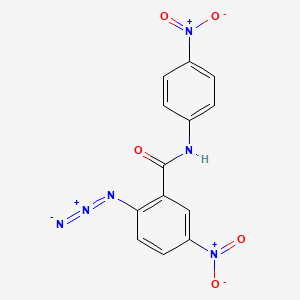
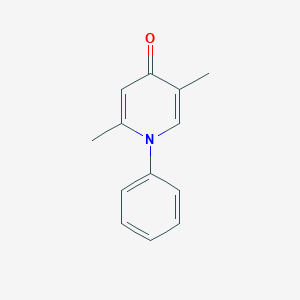
![Dimethyl {2-[(carbamoyloxy)imino]propyl}phosphonate](/img/structure/B14388584.png)
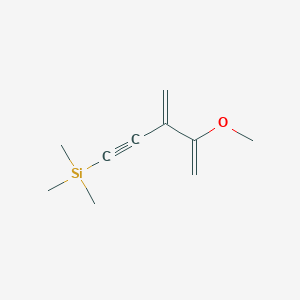

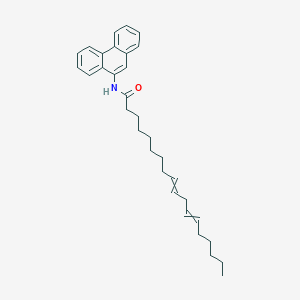

![1-Methyl-3-[(trichloromethyl)sulfanyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B14388609.png)
